Adociaquinone B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The asymmetric total synthesis of Adociaquinone B involves several key steps. One notable method uses a meso-cyclohexadienone derivative as the starting material. The synthesis proceeds through a desymmetric intramolecular Michael reaction to form the [6,6]-bicyclic decalin B–C ring and an all-carbon quaternary stereocenter at C-6 . The naphthalene diol D–E ring is constructed via a sequence of titanium isopropoxide-promoted photoenolization/Diels–Alder, dehydration, and aromatization reactions .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through extraction from marine sponges or synthesized in laboratory settings for research purposes .
Chemical Reactions Analysis
Types of Reactions: Adociaquinone B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinone structure, potentially altering its biological activity.
Reduction: Reduction reactions can convert the quinone to hydroquinone, impacting its redox properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Adociaquinone B has several scientific research applications:
Chemistry: It serves as a model compound for studying quinone chemistry and redox reactions.
Mechanism of Action
Adociaquinone B exerts its effects primarily through the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, this compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy . Additionally, it has been shown to interact with various protein kinases involved in cell proliferation and survival .
Comparison with Similar Compounds
- Adociaquinone A
- Xestoquinone
- Halenaquinone
Comparison: Adociaquinone B shares structural similarities with other quinone-type compounds such as Adociaquinone A and Xestoquinone. its unique naphtha[1,8-bc]furan core and specific biological activities, such as potent inhibition of DNA topoisomerase II, distinguish it from these related compounds .
Properties
Molecular Formula |
C22H17NO6S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(1S)-1-methyl-7,7-dioxo-18-oxa-7λ6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione |
InChI |
InChI=1S/C22H17NO6S/c1-22-4-2-3-10-9-29-20(15(10)22)18(25)13-7-11-12(8-14(13)22)19(26)21-16(17(11)24)23-5-6-30(21,27)28/h7-9,23H,2-6H2,1H3/t22-/m0/s1 |
InChI Key |
KJMXEMKLXNMFIG-QFIPXVFZSA-N |
Isomeric SMILES |
C[C@@]12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6 |
Canonical SMILES |
CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6 |
Synonyms |
adociaquinone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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